molecular formula C12H18O2 B026534 Methyl adamantane-1-carboxylate CAS No. 711-01-3

Methyl adamantane-1-carboxylate

Cat. No.: B026534
CAS No.: 711-01-3
M. Wt: 194.27 g/mol
InChI Key: CLYOOVNORYNXMD-UHFFFAOYSA-N
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Description

Methyl adamantane-1-carboxylate (CAS: 711-01-3) is a derivative of adamantane, a rigid, diamondoid hydrocarbon. Its molecular formula is C₁₂H₁₈O₂, with a molecular weight of 194.27 g/mol. The compound features a methyl ester group (-COOCH₃) attached to the bridgehead carbon of the adamantane core, conferring unique steric and electronic properties .

Synthesis: The compound is synthesized via acid-catalyzed esterification of adamantane-1-carboxylic acid with methanol and sulfuric acid under reflux, achieving yields of 95–98% . Key spectral data include:

  • ¹H-NMR (CDCl₃): δ 1.62–1.75 (m, 6H), 1.84–1.89 (m, 6H), 1.95–2.02 (m, 3H), 3.63 (s, 3H) .
  • ¹³C-NMR: Peaks at δ 27.9, 36.5, 38.8, 40.7, 51.5, and 178.2 (C=O) .

Applications:
It serves as a precursor for hydrazide derivatives (e.g., adamantane-1-carbohydrazide) used in antimicrobial and anticancer agents .

Safety:
Hazard warnings include skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Preparation Methods

Synthesis of 1-Adamantanecarboxylic Acid: Precursor Preparation

The synthesis of methyl adamantane-1-carboxylate universally begins with 1-adamantanecarboxylic acid (CAS 828-51-3), a precursor synthesized via carboxylation of adamantane derivatives. Two primary routes dominate the literature:

Carboxylation of Adamantane

Adamantane undergoes Friedel-Crafts acylation using formic acid (HCOOH) and concentrated sulfuric acid (H₂SO₄) as a catalyst. The reaction proceeds at 20–25°C for 24–48 hours, yielding 1-adamantanecarboxylic acid with 70–85% efficiency . The mechanism involves in situ generation of protonated formic acid, which electrophilically substitutes a hydrogen atom on the adamantane cage.

Reaction Conditions:

  • Catalyst: 96–130% H₂SO₄

  • Solvent: Formic acid (neat)

  • Temperature: 20–25°C

  • Time: 24–48 hours

This method, while reliable, requires careful control of sulfuric acid concentration to minimize side reactions such as sulfonation .

Traditional Acid-Catalyzed Esterification

The conventional approach involves Fischer esterification, where 1-adamantanecarboxylic acid reacts with methanol under acidic conditions.

Reflux Methodology

A representative protocol from PMC outlines the following steps :

  • Reagents: 1-Adamantanecarboxylic acid (2.7 mmol), methanol (1235 mmol, 50 mL), H₂SO₄ (9.2 g, 98%).

  • Procedure: The mixture is refluxed with stirring until completion (monitored via TLC; ~2–3 hours).

  • Workup: Neutralization with 10% NaHCO₃, precipitation in ice water, and crystallization.

Key Data:

  • Yield: 98.4%

  • Purity: >99% (by NMR)

  • Reaction Time: 2–3 hours

This method prioritizes simplicity and high yield but demands prolonged heating, increasing energy costs for industrial-scale production .

Microwave-Assisted Esterification

Microwave (MW) irradiation has emerged as a transformative technique, drastically reducing reaction times while maintaining yields.

Optimized Microwave Protocol

Al-Qawasmeh et al. (2014) reported a microwave-enhanced synthesis :

  • Reagents: 1-Adamantanecarboxylic acid (1 mmol), dry methanol (0.5 mL), H₂SO₄ (0.5 mL).

  • Conditions: Sealed Teflon vessel, 130°C, 12 minutes irradiation.

  • Workup: Quenching with ice water, filtration, and drying.

Key Data:

  • Yield: 100%

  • Purity: 99% (HPLC)

  • Reaction Time: 12 minutes

The microwave method leverages dielectric heating to accelerate the reaction, achieving quantitative yields in minutes rather than hours .

Comparative Analysis of Esterification Methods

Parameter Reflux Method Microwave Method
Catalyst H₂SO₄ (98%)H₂SO₄ (conc.)
Temperature 65–70°C (reflux)130°C
Reaction Time 2–3 hours12 minutes
Yield 98.4%100%
Energy Efficiency LowHigh
Scalability Industrial-friendlyLimited to batch reactors

The microwave method excels in speed and yield but faces scalability challenges due to equipment constraints. Conversely, reflux esterification remains the gold standard for large-scale synthesis despite its longer duration .

Industrial-Scale Considerations

Catalyst Recovery and Recycling

Industrial protocols often recover sulfuric acid via distillation, reducing waste and costs. For example, neutralizing spent acid with Ca(OH)₂ generates CaSO₄ (gypsum), a disposable byproduct .

Solvent Optimization

Methanol acts as both reactant and solvent. Excess methanol (20:1 molar ratio to acid) ensures complete conversion while simplifying purification through distillation .

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Synthesis
Methyl adamantane-1-carboxylate serves as a crucial building block in the synthesis of more complex molecules, including dendrimers and other functionalized adamantane derivatives. These derivatives have potential applications in drug delivery systems and material science .

Reactivity Studies
MAC has been studied for its reactivity with various chemical species. For example, its reaction with acetonitrile demonstrates its utility as a reactant in organic synthesis. The unique positioning of the carboxylate group contributes to its reactivity profile compared to other derivatives.

Biological Applications

Antibacterial Activity
Preliminary studies have indicated that this compound exhibits weak antibacterial activity against certain bacterial strains. However, further research is needed to elucidate its potential therapeutic applications .

Molecular Docking Studies
In silico studies have explored the binding modes of adamantyl derivatives, including MAC, within cholinesterase enzymes. These studies suggest that hydrophobic interactions play a significant role in the binding affinities of these compounds, which could be relevant for developing new inhibitors for cholinesterase-related conditions .

Pharmaceutical Chemistry

Intermediate in Drug Synthesis
this compound is an intermediate in the synthesis of various pharmaceutical compounds. For instance, it can be converted into adamantane-1-carbohydrazide through reactions with hydrazine hydrate, which can then be further modified to yield new pharmacologically active compounds .

Data Tables

CompoundActivity TypeObservations
This compoundAntibacterialWeak activity against specific bacterial strains
Adamantane-1-carbohydrazideCholinesterase inhibitionModerate inhibitory activity against BChE

Case Studies

Case Study: Synthesis of Adamantane Derivatives
In a study involving the synthesis of various adamantane derivatives, this compound was utilized as a starting material for creating novel compounds with potential biological activities. The derivatives were evaluated for their interactions with cholinesterase enzymes through molecular docking simulations, demonstrating promising binding affinities that could lead to new therapeutic agents .

Case Study: Development of Drug Delivery Systems
Research has indicated that adamantane-based compounds, including MAC, can be incorporated into drug delivery systems due to their unique structural properties. Studies exploring the encapsulation efficiency and release profiles of drugs using MAC-derived materials have shown enhanced delivery mechanisms compared to traditional carriers .

Comparison with Similar Compounds

Comparison with Similar Adamantane Derivatives

Ethyl Adamantane-1-Carboxylate

  • Structure : Ethyl ester analog (C₁₃H₂₀O₂; CAS: 2094-73-7).
  • Synthesis: Similar to the methyl ester but using ethanol instead of methanol.
  • Applications : Used in analogous synthetic pathways for hydrazides and coordination polymers .

Triazole and Tetrazole Derivatives

Examples :

  • 3-(3-Methyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid (mtrzadcH) :
    • Structure : Incorporates a triazole ring.
    • Synthesis : Formed via carbocation intermediates under acidic conditions (yield: 65%) .
    • Properties : The triazole group enables hydrogen bonding and metal coordination, making it suitable for constructing coordination polymers .
  • 3-(Tetrazol-1-yl)-adamantane-1-carboxylic acid (tzadcH): Yield: 81% .

Comparison :

  • Bioactivity : Triazole/tetrazole derivatives exhibit enhanced interactions with biological targets (e.g., enzymes, DNA) compared to the methyl ester, which is primarily a synthetic intermediate .
  • Solubility : The polar nitrogen-rich groups improve aqueous solubility relative to the hydrophobic methyl ester .

Halogenated Derivatives

Example : 2-(Adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate (2b)

  • Structure : Combines adamantane with a chlorinated aromatic ester.
  • Synthesis : Reacts 1-adamantyl bromomethyl ketone with 2-chlorobenzoic acid (yield: 83%) .
  • Applications : Explored in antifungal and anticancer studies due to enhanced electronic effects .

Comparison :

Long-Chain Alkyl Derivatives

Example : 3,7-Dimethyloctyl Adamantane-1-Carboxylate

  • Structure : Features a branched alkyl chain.
  • Bioactivity: Demonstrates synergistic toxicity with topotecan in A549 lung carcinoma cells, likely due to increased membrane permeability from the lipophilic chain .
  • Comparison : The extended alkyl chain enhances cellular uptake but may reduce solubility in aqueous media compared to the methyl ester .

Phenolic Derivatives

Example : 2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl Adamantane-1-Carboxylate (21)

  • Synthesis : Derived from hydrogenation of precursor esters (yield: 81%) .
  • Properties: The phenolic hydroxyl groups confer antioxidant activity and improve solubility in polar solvents .
  • Applications: Potential use in neurodegenerative disease research due to antioxidant properties .

Key Research Findings

  • Antimicrobial Activity : Hydrazide-hydrazones derived from methyl adamantane-1-carboxylate show MIC values of 1–8 µg/mL against Staphylococcus aureus and Candida albicans .
  • Cytotoxicity: Triazole derivatives exhibit IC₅₀ values of 5–20 µM in cancer cell lines, outperforming the methyl ester, which is non-cytotoxic .
  • Catalytic Applications : Adamantane carboxylates stabilize rhodium catalysts in C–H activation reactions, with steric bulk improving selectivity .

Biological Activity

Methyl adamantane-1-carboxylate, an adamantane derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the compound's potential therapeutic applications.

Chemical Synthesis

The synthesis of this compound typically involves the esterification of adamantane-1-carboxylic acid with methanol. This reaction is catalyzed by sulfuric acid, resulting in the formation of the methyl ester. The general reaction can be summarized as follows:

Adamantane 1 carboxylic acid+MethanolH2SO4Methyl adamantane 1 carboxylate+Water\text{Adamantane 1 carboxylic acid}+\text{Methanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Methyl adamantane 1 carboxylate}+\text{Water}

This compound can then be further reacted with hydrazine hydrate to yield various hydrazide derivatives, which have been extensively studied for their biological activities .

Biological Activities

This compound and its derivatives exhibit a range of biological activities, including:

  • Antibacterial Activity : Several studies have reported that derivatives of this compound possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure have shown minimum inhibitory concentration (MIC) values as low as 0.5–2.0 μg/mL against various bacterial strains .
  • Antifungal Activity : The compound also demonstrates antifungal activity, particularly against Candida albicans, making it a candidate for further research in antifungal therapies .
  • Anticancer Activity : Some derivatives exhibit cytotoxic effects against human cancer cell lines, indicating potential for use in cancer treatment. For example, specific hydrazide-hydrazone derivatives derived from this compound have shown promising results in inhibiting cancer cell proliferation .
  • Anti-inflammatory Effects : The incorporation of an adamantyl moiety into various compounds has been linked to anti-inflammatory activities, suggesting that this compound could be beneficial in treating inflammatory conditions .

Case Study 1: Antibacterial and Antifungal Properties

A study focused on the antibacterial and antifungal activities of hydrazone derivatives synthesized from this compound revealed that several compounds exhibited potent activity against Staphylococcus epidermidis and Candida albicans. The most effective compounds had MIC values ranging from 62.5 to 1000 µg/mL, highlighting their potential as therapeutic agents .

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity studies using the MTT assay demonstrated that certain derivatives did not significantly affect the viability of A549 (lung cancer), T47D (breast cancer), L929 (fibroblast), and HeLa (cervical cancer) cell lines at tested concentrations. This suggests a favorable safety profile for these compounds, warranting further investigation into their mechanisms of action .

Summary of Biological Activities

Activity Description MIC Values
AntibacterialEffective against Gram-positive and Gram-negative bacteria0.5–2.0 μg/mL
AntifungalActive against Candida albicansVaries by derivative
AnticancerCytotoxic effects observed in multiple human cancer cell linesNot significant at tested concentrations
Anti-inflammatoryPotential use in treating inflammatory conditionsNot quantified

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl Adamantane-1-Carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via two primary routes:

  • Thionyl Chloride Method : Adamantane-1-carboxylic acid reacts with thionyl chloride in methanol under reflux (60°C, 12 hours), yielding 95% product after crystallization .
  • Chlorocarbonylation : Adamantane reacts with oxalyl chloride and benzoyl peroxide in chlorobenzene (80–90°C, 20 hours), yielding 82% product with a 55:45 ratio of 1- and 2-isomers. Fractional distillation isolates the 1-carboxylate isomer .
  • Key Factors : Excess methanol and controlled reflux minimize side reactions. Isomer separation requires precise distillation conditions.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Adamantyl CH₂ protons appear as singlets at δ 2.08–2.05 ppm. Methoxy protons resonate at δ 3.79 ppm .
  • ¹³C NMR : Ester carbonyl at δ 176.5 ppm; adamantyl carbons between δ 27.9–40.9 ppm .
  • HRMS : Molecular ion [M+H]⁺ at m/z 287.1641 (APCI-TOF) confirms molecular formula .
  • Melting Point : 38–40°C (post-crystallization) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Hazard Mitigation : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation (GHS Category 4 oral toxicity, Category 2 skin/eye irritation) .
  • Spill Management : Absorb spills with inert materials (e.g., quartz sand) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at room temperature, away from oxidizers .

Advanced Research Questions

Q. How does this compound participate in regioselective C(sp³)–H functionalization?

  • Methodological Answer :

  • Bromination : Manganese/bipyridine catalysis with NBS and TMSN₃ selectively brominates tertiary C–H bonds. Reaction time controls product distribution:
Reaction TimeMajor ProductYield
30 minutesMono-brominated62%
18 hoursDi-brominatedMajor
This method avoids radical side reactions, enabling precise functionalization .

Q. What role does this compound play in supramolecular host-guest interactions?

  • Methodological Answer :

  • Cyclodextrin Binding : The adamantyl group exhibits high affinity for β-cyclodextrin (β-CD) derivatives. Binding constants (K) vary with methylation patterns:
β-CD DerivativeK (M⁻¹)
Native β-CD1200
2,6-Di-O-methyl-β-CD1500
2,3-Di-O-methyl-β-CD<100
Methylation at primary hydroxy groups (e.g., 6-O-methyl) enhances binding, while secondary group methylation disrupts hydrophobic interactions .

Q. How is computational modeling applied to study reaction mechanisms involving this compound?

  • Methodological Answer :

  • DFT Studies : Simplified models (e.g., replacing adamantane-1-carboxylate with acetate) reduce computational cost while retaining mechanistic fidelity. For example:
  • C–H Activation Barriers : Meta-C–H activation requires 16× higher energy than para-C–H in Rh-catalyzed alkynylation. Steric effects from the adamantyl group favor para-selectivity .
  • Validation : Experimental kinetics and isotopic labeling corroborate computed transition states.

Q. What synthetic strategies leverage this compound for anticancer drug development?

  • Methodological Answer :

  • Hybrid Compound Synthesis :

Hydrazide Formation : React with hydrazine to form adamantane-1-carbohydrazide (precursor for triazole derivatives) .

Mannich Bases : Condense triazole-thiones with piperazines and formaldehyde (ethanol, 15 minutes) to create N-Mannich bases (IC₅₀ < 10 µM in cytotoxicity assays) .

  • Docking Studies : Adamantyl groups enhance hydrophobic interactions with kinase active sites, improving binding scores by 20–30% compared to non-adamantyl analogs .

Properties

IUPAC Name

methyl adamantane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-14-11(13)12-5-8-2-9(6-12)4-10(3-8)7-12/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYOOVNORYNXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80221317
Record name Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

711-01-3
Record name Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000711013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1-adamantanecarboxylic acid (572 gm.), methanol (2.2 liters), and H2SO4 (90 ml.) was refluxed 5 hours and then cooled to room temperature overnight. The reaction mixture was poured into 28 liters of water and extracted with chloroform (2 × 150 ml. for each 3.5 liters of solution). The chloroform extracts were combined, washed with water, dried, and concentrated. The residual oil was distilled to give 476 gm. product (77.5% yield) b17 approx. 143°.
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77.5%

Synthesis routes and methods II

Procedure details

In the presence of an acid catalyst (p-toluenesulfonic acid), 1-carboxyadamantane obtained in Example 2 was allowed to react with an excess amount of methanol to give 1-methoxycarbonyladamantane.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl adamantane-1-carboxylate
Methyl adamantane-1-carboxylate
Methyl adamantane-1-carboxylate
Methyl adamantane-1-carboxylate
Methyl adamantane-1-carboxylate
Methyl adamantane-1-carboxylate

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